molecular formula C13H28N2O6 B605436 Aminooxy-PEG3-NH-Boc CAS No. 2062663-65-2

Aminooxy-PEG3-NH-Boc

Cat. No. B605436
M. Wt: 308.38
InChI Key: SYWWKJDBLNWPRA-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-NH-Boc is a PEG derivative containing an aminooxy group and a Boc protected amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The protected amine can be deprotected by acidic conditions .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG3-NH-Boc is C13H28N2O6 . It has a molecular weight of 308.4 g/mol .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG3-NH-Boc can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

Aminooxy-PEG3-NH-Boc has a molecular weight of 308.4 g/mol . The compound should be stored at -20°C .

Scientific Research Applications

Biochemistry

Application Summary

In biochemistry, Aminooxy-PEG3-NH-Boc is primarily used for bioconjugation . This process involves the coupling of two molecules, typically a protein or peptide and a labeling molecule, to form a stable, covalent bond.

Methods of Application

The aminooxy group of Aminooxy-PEG3-NH-Boc reacts with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages . The Boc-protected amine group can be deprotected under acidic conditions, allowing for further conjugation reactions.

Results and Outcomes

The use of Aminooxy-PEG3-NH-Boc in bioconjugation has been shown to increase the solubility and stability of biomolecules in aqueous media, which is crucial for various biochemical assays and applications .

Drug Delivery

Application Summary

Aminooxy-PEG3-NH-Boc plays a significant role in the development of drug delivery systems, particularly in enhancing the delivery of lipid-conjugated drugs .

Methods of Application

It is used to modify drug molecules or to form linkages with lipids, thereby increasing the drug’s lipophilicity and promoting its integration with biological barriers for improved absorption .

Results and Outcomes

The conjugation with Aminooxy-PEG3-NH-Boc has led to improved oral bioavailability and targeted delivery, which is beneficial for therapeutic applications .

Molecular Biology

Application Summary

In molecular biology, Aminooxy-PEG3-NH-Boc is utilized for the modification of nucleic acids and proteins to study their function and interactions .

Methods of Application

The linker is used to attach fluorescent labels or other probes to biomolecules, facilitating their detection and tracking in various experimental setups .

Results and Outcomes

The application of Aminooxy-PEG3-NH-Boc in molecular biology has enabled researchers to visualize and quantify biological processes with high specificity and sensitivity .

Diagnostics

Application Summary

Aminooxy-PEG3-NH-Boc is used in the development of diagnostic assays and kits, particularly in the creation of sensitive detection systems .

Methods of Application

The compound is used to conjugate biomarkers with detection agents, such as enzymes or fluorescent compounds, to enhance the signal in diagnostic tests .

Results and Outcomes

This has resulted in the development of highly sensitive and specific diagnostic tests that can detect low levels of biomarkers, improving disease diagnosis and monitoring .

Therapeutics

Application Summary

In therapeutics, Aminooxy-PEG3-NH-Boc is used to create prodrugs or to modify therapeutic agents to improve their efficacy and reduce side effects .

Methods of Application

The linker is used to attach therapeutic molecules to targeting moieties or to modify their pharmacokinetic properties for better performance .

Results and Outcomes

Such modifications have led to the development of novel therapeutic agents with enhanced delivery to specific tissues or cells, minimizing systemic exposure and side effects .

Chemical Synthesis

Application Summary

Aminooxy-PEG3-NH-Boc is also employed in chemical synthesis, particularly in the preparation of complex molecules and polymers .

Methods of Application

It serves as a linker or spacer in the synthesis of larger molecules, providing flexibility and solubility to the final product .

Results and Outcomes

The use of Aminooxy-PEG3-NH-Boc in chemical synthesis has facilitated the creation of diverse compounds with tailored properties for various industrial and research applications .

This analysis provides a detailed overview of the multifaceted applications of Aminooxy-PEG3-NH-Boc in scientific research, highlighting its versatility and importance across different fields.

Proteomics

Application Summary

In proteomics, Aminooxy-PEG3-NH-Boc is used for the selective labeling and identification of proteins, particularly those containing carbonyl groups .

Methods of Application

The aminooxy group reacts specifically with carbonyl groups to form stable oxime bonds, allowing for the targeted modification of proteins without affecting other functional groups .

Results and Outcomes

This selective labeling has facilitated the identification and quantification of proteins in complex biological samples, contributing to advancements in proteomic analysis .

Immunology

Application Summary

Aminooxy-PEG3-NH-Boc finds application in immunology for the modification of antibodies and antigens to enhance their properties .

Methods of Application

The compound is used to conjugate antibodies with effector molecules or to modify antigens for improved immunogenicity .

Results and Outcomes

These modifications have led to the development of more effective vaccines and immunotherapies, with increased specificity and reduced adverse reactions .

Nanotechnology

Application Summary

In nanotechnology, Aminooxy-PEG3-NH-Boc is utilized in the functionalization of nanoparticles for targeted drug delivery and imaging .

Methods of Application

The linker is used to attach targeting ligands or imaging agents to the surface of nanoparticles, enhancing their specificity and imaging capabilities .

Results and Outcomes

The functionalized nanoparticles have shown improved targeting to diseased tissues and cells, allowing for precise drug delivery and diagnostic imaging .

Material Science

Application Summary

Aminooxy-PEG3-NH-Boc is applied in material science to modify the surface properties of biomaterials for various applications .

Methods of Application

The compound is used to introduce functional groups onto surfaces, improving biocompatibility and interaction with biological systems .

Results and Outcomes

Such surface modifications have improved the performance of biomaterials in medical devices and tissue engineering applications .

Environmental Science

Application Summary

In environmental science, Aminooxy-PEG3-NH-Boc is used in the detection and quantification of environmental pollutants .

Methods of Application

The linker is used to conjugate pollutants with detection agents, facilitating their capture and measurement in environmental samples .

Results and Outcomes

This has enabled the development of sensitive assays for monitoring environmental health and the presence of hazardous substances .

Synthetic Biology

Application Summary

Aminooxy-PEG3-NH-Boc is employed in synthetic biology for the construction of synthetic pathways and the modification of metabolic enzymes .

Methods of Application

The linker is used to introduce modifications into enzymes or to construct artificial pathways for the production of novel compounds .

Results and Outcomes

These synthetic biology applications have led to the production of new biomolecules and the enhancement of metabolic pathways for industrial biotechnology .

This extended analysis provides a deeper insight into the diverse applications of Aminooxy-PEG3-NH-Boc, showcasing its critical role in advancing scientific research across various disciplines.

Cell Biology

Application Summary

In cell biology, Aminooxy-PEG3-NH-Boc is used for cell surface modification to study cell interactions and signaling pathways .

Methods of Application

The compound is used to attach various biomolecules to the cell surface, allowing researchers to manipulate cell signaling and interaction with other cells or the extracellular matrix .

Results and Outcomes

Modifications with Aminooxy-PEG3-NH-Boc have enabled the study of cell behavior in response to different stimuli and the investigation of cellular communication mechanisms .

Pharmacology

Application Summary

Aminooxy-PEG3-NH-Boc is utilized in pharmacology for the modification of pharmacological agents to study their distribution and metabolism .

Methods of Application

The linker is used to conjugate drugs with tracers or probes, facilitating the tracking of drug distribution and metabolism in biological systems .

Results and Outcomes

This has provided insights into the pharmacokinetics and pharmacodynamics of drugs, aiding in the development of more effective and safer pharmaceuticals .

Glycobiology

Application Summary

In glycobiology, Aminooxy-PEG3-NH-Boc is employed for the modification of glycans and glycoconjugates to explore their structure and function .

Methods of Application

The aminooxy group reacts with the aldehyde groups present in sugars to form stable linkages, allowing for the study of glycan structures and their biological roles .

Results and Outcomes

Such studies have advanced the understanding of glycan-mediated biological processes and the development of glycan-based therapeutics .

Biophysics

Application Summary

Aminooxy-PEG3-NH-Boc is applied in biophysics for the modification of biomolecules to study their physical properties and interactions .

Methods of Application

The linker is used to attach labels or other molecules to biomolecules, which can then be studied using various biophysical techniques .

Results and Outcomes

These modifications have facilitated the investigation of molecular dynamics, folding, and interactions at a detailed level, contributing to the field of structural biology .

Bioengineering

Application Summary

In bioengineering, Aminooxy-PEG3-NH-Boc is used for the engineering of biological systems and the development of biohybrid materials .

Methods of Application

The compound is used to create linkages between biological and synthetic components, enabling the design of systems with novel properties and functions .

Results and Outcomes

This has led to the creation of innovative materials and devices for medical and technological applications, blending the boundaries between biology and engineering .

Analytical Chemistry

Application Summary

Aminooxy-PEG3-NH-Boc is used in analytical chemistry for the development of analytical methods and the enhancement of detection sensitivity .

Methods of Application

The linker is used to conjugate analytes with detection agents, improving the sensitivity and specificity of analytical techniques .

Results and Outcomes

The use of Aminooxy-PEG3-NH-Boc has resulted in the development of highly sensitive assays for the detection and quantification of various chemical and biological substances .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWKJDBLNWPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142008
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG3-NH-Boc

CAS RN

2062663-65-2
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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